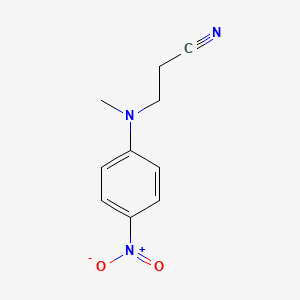
3-(Methyl-4-nitroanilino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methyl-4-nitroanilino)propanenitrile is a chemical compound that belongs to the family of nitriles. It is also known as MNPN and has the molecular formula C11H11N3O2. This compound is widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
1. Nitroaromatic Compounds and Microbial Transformation
Research has revealed that certain microbial systems are capable of transforming or biodegrading nitroaromatic compounds. These include anaerobic bacteria like Desulfovibrio spp., which can use nitroaromatic compounds as a nitrogen source, and fungi like Phanerochaete chrysosporium, which can mineralize nitroaromatic compounds like 2,4-dinitrotoluene and 2,4,6-trinitrotoluene. These findings are crucial for bioremediation strategies and the development of biocatalysis for valuable organic molecules (Spain, 2013).
2. Nitroaromatic Compounds in Explosives and Environmental Remediation
Another study on the biological degradation of 2,4,6-Trinitrotoluene (TNT) highlights the use of specific strains of Pseudomonas and fungi to use TNT as a nitrogen source, thereby contributing to environmental remediation. This is particularly significant in removing TNT from polluted soils, involving processes like slurry reactors, composting, and land farming (Estéve-Núñez, Caballero & Ramos, 2001).
3. Synthesis and Gas Sensing Properties
The synthesis of novel multinuclear metallophthalocyanines and their application in gas sensing is another area of interest. These compounds, synthesized from reactions involving nitroaromatic compounds, show potential in detecting volatile organic compounds (VOCs), which is crucial in environmental monitoring and industrial applications (Ceyhan, Altındal, Erbil & Bekaroğlu, 2006).
4. Nitrocarburizing and Material Science
In material science, the use of propane in plasma nitrocarburizing for AISI 1045 steel has been studied. This process, involving nitroaromatic compounds, results in increased surface hardness and desirable phase compositions, indicating potential applications in enhancing the properties of industrial materials (Ye, Wu, Zhu & Hu, 2014).
5. Detection of Explosive Taggants
Research on the detection of explosive taggants, such as gas-phase mononitrotoluenes, is significant for defense and civil security. Studies have successfully measured and analyzed rotationally resolved millimeter-wave spectra of meta-nitrotoluene (3-NT), which are used as taggants for TNT detection and in manufacturing industrial compounds like dyestuffs (Roucou, Kleiner, Goubet, Bteich, Mouret, Bocquet, Hindle, Meerts & Cuisset, 2018).
6. Photolysis in Chemical Physics
Photolysis of nitromethane and methyl nitrite in an argon matrix was studied to understand the formation of various products, including methyl nitrite and nitroxyl, HNO. This research is crucial for understanding the photolytic behavior of nitroaromatic compounds and their role in chemical reactions (Brown & Pimentel, 1958).
Eigenschaften
IUPAC Name |
3-(N-methyl-4-nitroanilino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12(8-2-7-11)9-3-5-10(6-4-9)13(14)15/h3-6H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFSKYLXGRUGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methyl-4-nitroanilino)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2937168.png)
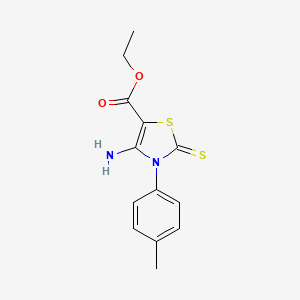
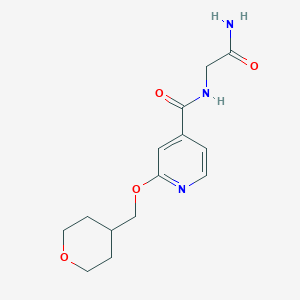
![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)
![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)
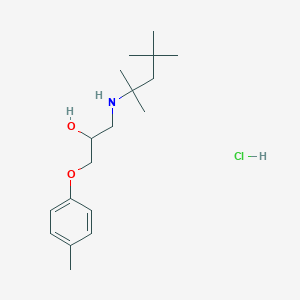
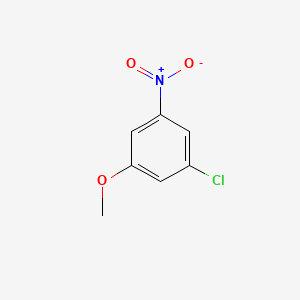
![2-Chloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2937182.png)

![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2937187.png)